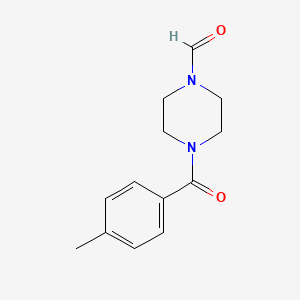

4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde

Description

4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde is a piperazine derivative featuring a 4-methylbenzoyl group at the 4-position and a carbaldehyde moiety at the 1-position of the piperazine ring. Piperazine derivatives are widely studied for their versatility in medicinal chemistry, often serving as intermediates or bioactive agents due to their ability to modulate receptor interactions and pharmacokinetic properties. For instance, piperazine derivatives with acyl or aromatic substituents exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and central nervous system modulation .

Properties

IUPAC Name |

4-(4-methylbenzoyl)piperazine-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-11-2-4-12(5-3-11)13(17)15-8-6-14(10-16)7-9-15/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSNCZOOCMPWNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde is a compound of significant interest within medicinal chemistry and pharmacology due to its diverse biological activities. The piperazine moiety, a common structural element in many bioactive compounds, contributes to a range of therapeutic effects, including antimicrobial, antitumor, and neuropharmacological activities. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

This compound features a piperazine ring linked to a benzoyl group, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of piperazine derivatives against various bacterial strains, showcasing their potential as antimicrobial agents . The compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| S. aureus | 18 | 16 |

| P. aeruginosa | 12 | 64 |

Antitumor Activity

The antitumor potential of this compound has been investigated in vitro against several cancer cell lines. The compound demonstrated cytotoxic effects, particularly against breast and lung cancer cells. A study reported an IC value of approximately 25 µM for MCF-7 (breast cancer) cells, indicating significant antitumor activity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| A549 (Lung Cancer) | 30 | Cell cycle arrest in G2/M phase |

| HeLa (Cervical Cancer) | 35 | Inhibition of DNA synthesis |

Neuropharmacological Effects

Piperazine derivatives have also been studied for their neuropharmacological effects. Research suggests that compounds like this compound may exhibit anxiolytic and antidepressant activities through modulation of serotonergic and dopaminergic pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted by Savaliya et al. (2010) evaluated the antimicrobial efficacy of various piperazine derivatives, including our compound of interest. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for developing new antibiotics.

Case Study 2: Antitumor Activity in Vivo

In vivo studies conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of piperazine, including 4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde, exhibit promising anticancer properties. Studies have shown that modifications to the piperazine ring can enhance the efficacy of these compounds against various cancer cell lines. For instance, compounds synthesized from this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo models, demonstrating significant cytotoxic effects against breast and lung cancer cells .

2. Neuropharmacology

The compound has been studied for its potential neuropharmacological applications. Its structural similarity to known psychoactive substances suggests it may interact with neurotransmitter systems, making it a candidate for treating disorders such as anxiety and depression. In vitro studies have shown that derivatives can modulate serotonin and dopamine receptors, indicating a potential pathway for therapeutic development .

Material Science

1. Synthesis of Novel Polymers

In material science, this compound serves as a building block for synthesizing novel polymers with unique properties. Research has demonstrated that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability. For example, polymers synthesized using this compound have shown improved resistance to thermal degradation compared to traditional polymers .

2. Photocurable Resins

The compound is also utilized in the formulation of photocurable resins used in 3D printing and coatings. Its ability to undergo photopolymerization when exposed to UV light makes it valuable in creating durable and high-performance materials. Studies have reported that resins containing this compound exhibit excellent adhesion properties and chemical resistance, making them suitable for industrial applications .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of derivatives synthesized from this compound involved testing various concentrations against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy.

Case Study 2: Neuropharmacological Screening

In another study assessing the neuropharmacological potential of the compound, researchers evaluated its effects on anxiety-like behaviors in animal models. The administration of specific derivatives resulted in a marked reduction in anxiety-related behaviors compared to control groups, suggesting a potential mechanism involving serotonin receptor modulation.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4-(4-Methylbenzoyl)-1-piperazinecarbaldehyde with structurally related piperazine derivatives, emphasizing substituents, molecular properties, and reported activities:

Key Observations

Substituent Effects on Bioactivity :

- The carbaldehyde group in this compound may enhance reactivity for further derivatization, similar to pyrazole-carbaldehyde compounds that exhibit antioxidant properties .

- 4-Methylbenzoyl substituents (as in and ) are often used to improve lipophilicity and binding affinity in receptor-targeted molecules .

Synthetic Utility: Piperazinecarbaldehydes serve as intermediates for synthesizing hydrazones, Schiff bases, or heterocyclic scaffolds. For example, hydrazide derivatives of pyridazinones () and rhodamines () utilize aldehyde groups for condensation reactions .

Research Findings and Trends

- Antioxidant and Anti-inflammatory Activity : Carbaldehyde-containing heterocycles (e.g., pyrazoles in ) demonstrate radical scavenging and COX-2 inhibition, implying that the aldehyde group may stabilize reactive intermediates or participate in hydrogen bonding .

- Anti-schistosomal Activity : Piperazine derivatives with lipophilic substituents (e.g., 4-methylbenzyl in ) disrupt parasite metabolism, highlighting the role of aromatic groups in enhancing bioavailability .

- Synthetic Flexibility: The carbaldehyde moiety enables facile conjugation with amines or hydrazines, as seen in the synthesis of hydrazone-linked pyridazinones () and rhodamine derivatives () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.